molecular formula C14H12N4S B2774745 4-(4-methylphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol CAS No. 120162-99-4

4-(4-methylphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2774745
CAS No.: 120162-99-4
M. Wt: 268.34
InChI Key: KFQVUPWGDBAFNE-UHFFFAOYSA-N
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Description

4-(4-methylphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-methylphenyl)-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4S/c1-10-5-7-11(8-6-10)18-13(16-17-14(18)19)12-4-2-3-9-15-12/h2-9H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQVUPWGDBAFNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzohydrazide with pyridine-2-carbaldehyde in the presence of a suitable catalyst and solvent. The reaction conditions often include heating and the use of an acidic or basic medium to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound participates in four primary reaction categories , driven by its thiol group and triazole-pyridine scaffold:

Reaction TypeKey Reagents/ConditionsMajor ProductsYield (%)References
S-Alkylation Alkyl halides, Cs₂CO₃, DMF, 24–48 h, RTThioether derivatives36–53
Nucleophilic Substitution Amines, alkyl halides, basic conditionsSubstituted triazole derivatives45–65*
Oxidation H₂O₂, m-CPBA, acidic conditionsSulfonic acids or disulfidesN/A†
Metal Complexation Cu(II), Zn(II), or Fe(III) saltsCoordination polymers or chelates60-85*

*Reported ranges for analogous triazole-thiols.
†Quantitative data unavailable for this specific compound.

S-Alkylation

The thiol group undergoes nucleophilic displacement with alkyl halides or α-halo ketones. For example:

  • Reaction with 2-bromo-1-phenylethanone :

    • Conditions : Cesium carbonate (base), DMF, 24 h, room temperature .

    • Product : 2-{[4-(4-methylphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one .

    • Yield : 53% after recrystallization .

Reduction of S-Alkylated Products

S-Alkylated derivatives can be further reduced:

  • Reduction with NaBH₄ : Converts ketone groups to secondary alcohols .

    • Product : 2-{[4-(4-methylphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanol .

    • Yield : 36% .

Synthetic Utility

  • The compound serves as a versatile intermediate for synthesizing bioactive molecules, including antimicrobial and anticancer agents .

  • S-Alkylation optimizes pharmacokinetic properties by enhancing lipophilicity and membrane permeability .

Stability and Reactivity

  • The thiol group exhibits pH-dependent behavior:

    • Acidic conditions : Protonation enhances electrophilic substitution.

    • Basic conditions : Deprotonation facilitates nucleophilic reactions .

  • The pyridine ring directs regioselectivity in electrophilic aromatic substitution .

Scientific Research Applications

4-(4-methylphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties, such as antimicrobial or anticancer activity, making it of interest in medicinal chemistry.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(4-methylphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(4-methylphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole: Lacks the thiol group, which may affect its reactivity and applications.

    4-(4-methylphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-amine:

Uniqueness

4-(4-methylphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both the triazole ring and the thiol group. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various research and industrial applications.

Biological Activity

The compound 4-(4-methylphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol is a member of the triazole-thiol class of compounds, which have garnered significant interest due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H13N5S
  • Molecular Weight : 299.35 g/mol
  • IUPAC Name : this compound
  • CAS Number : 893725-35-4

Biological Activity Overview

The biological activities of triazole-thiol derivatives have been extensively studied. The compound in focus exhibits a range of pharmacological properties:

  • Antimicrobial Activity : Triazole derivatives are known for their antimicrobial properties. Studies have shown that compounds similar to this compound demonstrate significant inhibitory effects against various bacterial strains and fungi .
  • Anticancer Potential : Recent research indicates that triazole-thiol compounds can induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS) and modulation of signaling pathways related to cell survival and death . For instance, synthesized derivatives have shown selective cytotoxicity against melanoma and breast cancer cell lines .
  • Anti-inflammatory Effects : Some studies suggest that triazole-thiol compounds may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators in vitro and in vivo .

Case Study 1: Anticancer Activity

In a study evaluating the cytotoxic effects of various triazole derivatives, including this compound, it was found that these compounds exhibited potent activity against human melanoma IGR39 cells. The MTT assay revealed a significant reduction in cell viability at concentrations as low as 10 µM .

CompoundCell LineIC50 (µM)
4-(4-methylphenyl)-5-(pyridin-2-yl)-4H-triazole-3-thiolIGR3910
Other Derivative AMDA-MB-23115
Other Derivative BPanc-120

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of this compound against common pathogens. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32
Candida albicans64

The mechanisms underlying the biological activities of triazole-thiol compounds are multifaceted:

  • Inhibition of Enzymatic Activity : Triazoles often inhibit enzymes critical for the survival of pathogens or cancer cells.
  • Induction of Apoptosis : The ability to trigger programmed cell death in malignant cells is a key feature observed in several studies.
  • Modulation of Immune Response : By affecting cytokine production and immune cell activity, these compounds may reduce inflammation and enhance the immune response against tumors.

Q & A

Q. What are the standard synthetic routes for 4-(4-methylphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol?

The compound is typically synthesized via cyclocondensation of hydrazinecarbothioamide precursors under basic conditions. For example:

  • Step 1: React 4-methylphenyl isothiocyanate with pyridine-2-carbohydrazide to form a thiosemicarbazide intermediate.
  • Step 2: Cyclize the intermediate in basic media (e.g., NaOH/EtOH) to yield the triazole-thiol core .
  • Key variables: Reaction time (8–12 hrs), temperature (80–100°C), and solvent polarity influence yield (reported 60–75%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C-NMR: Confirm substituent positions (e.g., pyridin-2-yl vs. pyridin-4-yl isomers) via aromatic proton splitting patterns .
  • LC-MS: Validate molecular weight (MW = 296.37 g/mol) and detect impurities (e.g., uncyclized intermediates) .
  • Elemental analysis: Ensure purity (>95%) by matching experimental and theoretical C/H/N/S values .

Q. What preliminary biological screening methods are used for this triazole-thiol?

  • Antimicrobial assays: Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Molecular docking: Predict binding affinity to targets like E. coli DNA gyrase (PDB ID: 1KZN) using AutoDock Vina .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up?

  • Catalyst screening: Use phase-transfer catalysts (e.g., TBAB) to enhance cyclization efficiency .
  • Solvent effects: Polar aprotic solvents (DMF, DMSO) improve reaction homogeneity but may require post-synthesis purification .
  • Table 1: Yield comparison under varying conditions:
SolventTemp (°C)CatalystYield (%)
EtOH80None62
DMF100TBAB78

Q. How do structural modifications (e.g., S-alkylation) affect bioactivity?

  • Mannich base derivatives: Introduce aminoalkyl groups to enhance water solubility and antimicrobial potency .
  • S-alkylation: Alkyl halides (e.g., methyl iodide, benzyl chloride) modify lipophilicity, impacting membrane penetration .
  • Key finding: Benzyl-substituted derivatives show 2–4× higher activity against C. albicans than the parent compound .

Q. What computational methods resolve contradictions in reported biological data?

  • DFT studies: Compare HOMO-LUMO gaps to explain redox-mediated antibacterial mechanisms vs. steric hindrance in inactive analogs .
  • ADME prediction: Use SwissADME to identify bioavailability issues (e.g., poor solubility) that may lead to false negatives in vitro .

Q. How to address discrepancies in spectroscopic data across studies?

  • NMR referencing: Calibrate using internal standards (e.g., TMS) to avoid solvent/shift artifacts .
  • Table 2: Comparative ¹H-NMR data (δ, ppm):
Proton PositionStudy A Study B
Pyridine H-68.528.49
Triazole NH13.2113.18

Methodological Challenges

Q. What strategies validate the compound’s stability under biological conditions?

  • pH stability assays: Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 2.0) for 24 hrs, monitoring degradation via HPLC .
  • Thermogravimetric analysis (TGA): Assess thermal decomposition profiles (onset ~220°C) to guide storage conditions .

Q. How to design SAR studies for triazole-thiol derivatives?

  • Fragment-based design: Systematically replace substituents (e.g., 4-methylphenyl → 4-Cl-phenyl) and correlate with IC₅₀ values .
  • 3D-QSAR models: Use CoMFA/CoMSIA to map electrostatic/hydrophobic fields driving antifungal activity .

Key Citations

  • Synthesis and alkylation:
  • DFT/spectroscopic analysis:
  • Biological evaluation:

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